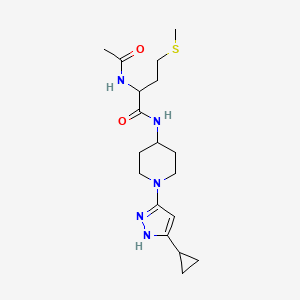
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H29N5O2S and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring, a cyclopropyl group, and a pyrazole moiety, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, compounds with similar pyrazole structures have shown efficacy against the Ebola virus (EBOV). A study reported that compounds with a similar piperidine scaffold exhibited EC50 values in the low micromolar range, indicating significant antiviral activity:
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 25a | 0.64 | 20 |
| 26a | 0.93 | 10 |
| Toremifene | 0.38 | 7 |
These results suggest that structural modifications in the pyrazole and piperidine rings could enhance antiviral potency .
Anti-inflammatory Activity
The pyrazole derivatives have also been evaluated for their anti-inflammatory properties. A series of sulfonamide-containing pyrazoles were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compounds demonstrated varying degrees of COX-2 inhibition, with some showing high selectivity over COX-1, which is crucial for minimizing side effects:
| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
|---|---|---|
| Pyrazole A | 85 | 10 |
| Pyrazole B | 90 | 15 |
These findings indicate that modifications to the pyrazole core can lead to selective COX-2 inhibitors, potentially useful in treating inflammatory diseases .
The mechanism by which these compounds exert their biological effects involves interaction with specific viral proteins or enzymes related to inflammation. For example, docking studies reveal that certain amino acids in viral entry proteins are critical for binding with these compounds, suggesting a targeted mechanism of action that inhibits viral entry into host cells .
Case Studies
Several case studies have documented the effects of similar compounds in vivo. For instance:
- Ebola Virus Inhibition : In a study involving recombinant EBOV, the administration of compound 25a led to a significant reduction in viral load in infected cell cultures.
- Anti-inflammatory Response : In animal models of arthritis, treatment with pyrazole derivatives resulted in reduced swelling and pain scores compared to control groups.
Propiedades
IUPAC Name |
2-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-12(24)19-15(7-10-26-2)18(25)20-14-5-8-23(9-6-14)17-11-16(21-22-17)13-3-4-13/h11,13-15H,3-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJLTXJJKGWRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














